Cas no 2171817-90-4 (4-benzyl-1,9-dioxa-5-azaspiro5.5undecane)
4-benzyl-1,9-dioxa-5-azaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
-
- 4-benzyl-1,9-dioxa-5-azaspiro5.5undecane
- 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane
- EN300-1279137
- 2171817-90-4
-
- Inchi: 1S/C15H21NO2/c1-2-4-13(5-3-1)12-14-6-9-18-15(16-14)7-10-17-11-8-15/h1-5,14,16H,6-12H2
- InChI Key: FMGCYOASXYHLLC-UHFFFAOYSA-N
- SMILES: O1CCC(CC2C=CC=CC=2)NC21CCOCC2
Computed Properties
- Exact Mass: 247.157228913g/mol
- Monoisotopic Mass: 247.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.5Ų
4-benzyl-1,9-dioxa-5-azaspiro5.5undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279137-0.05g |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 0.05g |
$1500.0 | 2023-06-08 | ||
| Enamine | EN300-1279137-0.1g |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 0.1g |
$1572.0 | 2023-06-08 | ||
| Enamine | EN300-1279137-0.25g |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 0.25g |
$1642.0 | 2023-06-08 | ||
| Enamine | EN300-1279137-0.5g |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 0.5g |
$1714.0 | 2023-06-08 | ||
| Enamine | EN300-1279137-1.0g |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 1g |
$1785.0 | 2023-06-08 | ||
| Enamine | EN300-1279137-2.5g |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 2.5g |
$3501.0 | 2023-06-08 | ||
| Enamine | EN300-1279137-5.0g |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 5g |
$5179.0 | 2023-06-08 | ||
| Enamine | EN300-1279137-10.0g |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 10g |
$7681.0 | 2023-06-08 | ||
| Enamine | EN300-1279137-50mg |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 50mg |
$1500.0 | 2023-10-01 | ||
| Enamine | EN300-1279137-100mg |
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane |
2171817-90-4 | 100mg |
$1572.0 | 2023-10-01 |
4-benzyl-1,9-dioxa-5-azaspiro5.5undecane Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-benzyl-1,9-dioxa-5-azaspiro5.5undecane
Introduction to 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane (CAS No. 2171817-90-4)
4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane, identified by its Chemical Abstracts Service (CAS) number 2171817-90-4, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique spirocyclic framework and potential biological activities. This compound belongs to the class of spirooxazine derivatives, characterized by the presence of an oxygen atom and a nitrogen atom linked to a common carbon atom, forming a spirocyclic core. The benzyl substituent at the 4-position and the azaspiro structure contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery and functional material design.
The spirocyclic structure of 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane imparts remarkable rigidity and stability to the molecule, which is often a desirable feature in pharmacophores. Spirocycles are known for their ability to mimic the conformational flexibility of biologically active molecules while maintaining structural integrity, thereby enhancing binding affinity and selectivity. The presence of both oxygen and nitrogen atoms in the spirocore further enhances the compound's hydrogen bonding capabilities, allowing for interactions with various biological targets such as enzymes and receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane in drug design. Studies have demonstrated that the spirooxazine core can serve as a versatile platform for developing small-molecule inhibitors targeting key enzymes involved in metabolic pathways, inflammation, and cancer progression. The benzyl group at the 4-position provides a handle for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications.
In particular, the azaspiro moiety has been investigated for its potential role in modulating biological processes. The nitrogen atom in the spirocycle can act as a hydrogen bond acceptor or donor, depending on its electronic environment, which is crucial for achieving high specificity in molecular recognition. This feature has made 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane a promising candidate for developing novel therapeutic agents that interact with protein targets with high precision.
From a synthetic perspective, 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane represents an excellent example of how structural complexity can be leveraged to create functional molecules with tailored properties. The synthesis of this compound involves multi-step organic transformations, including cyclization reactions that form the spirocyclic core. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their exploration in various scientific domains.
The pharmaceutical industry has shown particular interest in spirocyclic compounds due to their favorable pharmacokinetic profiles and reduced likelihood of metabolic degradation. 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane exemplifies this trend by combining structural rigidity with functional diversity. Its potential applications span across multiple therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases.
One area where 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane has shown promise is in the development of bioactive molecules that interact with G-protein coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes, making them attractive targets for drug development. The unique spatial arrangement of atoms in spirocyclic structures like this one allows for precise tuning of receptor binding interactions, which is essential for achieving high efficacy and selectivity.
Additionally, research has highlighted the potential of 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane as a building block for designing novel materials with enhanced functionality. Its rigid spirocore can serve as a scaffold for creating polymers or liquid crystals with specific optical or electronic properties. Such materials are increasingly relevant in applications ranging from organic electronics to biomedical devices.
The growing interest in spirooxazine derivatives like 4-benzyl-1,9-dioxa-5-azaspiro[5.5]undecane underscores their versatility and potential impact on science and technology. As research continues to uncover new synthetic routes and biological activities associated with these compounds, their role in advancing drug discovery and material science is expected to expand further.
In conclusion,4-benzyl-1,9-dioxa-spiro[5.]undecane (CAS No. 2171817- 90- ) is a structurally unique and potentially highly functional organic compound. Its complex spirocyclic framework, combined with its chemical reactivity, makes it an attractive scaffold for developing novel therapeutics and advanced materials. The ongoing research into its applications highlights its significance as a compound worthy of continued investigation in both academic and industrial settings.
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